1H-Pyrazolo[4,3-d]pyrimidine, 7-chloro-1,3-dimethyl-5-(1-methylethyl)-
Overview
Description
1H-Pyrazolo[4,3-d]pyrimidine, 7-chloro-1,3-dimethyl-5-(1-methylethyl)- is a heterocyclic compound that belongs to the pyrazolopyrimidine class. This compound is characterized by its unique structure, which includes a chloro substituent at the 7th position, two methyl groups at the 1st and 3rd positions, and an isopropyl group at the 5th position. The pyrazolopyrimidine scaffold is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[4,3-d]pyrimidine, 7-chloro-1,3-dimethyl-5-(1-methylethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable chloro-substituted ketone, followed by cyclization to form the pyrazolopyrimidine core. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[4,3-d]pyrimidine, 7-chloro-1,3-dimethyl-5-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced pyrazolopyrimidine derivatives.
Substitution: Formation of substituted pyrazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-d]pyrimidine, 7-chloro-1,3-dimethyl-5-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro substituent and the pyrazolopyrimidine core play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific biological context and the target involved.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-1,3-dimethyl-5-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine
- 7-Chloro-1,3-dimethyl-5-(propan-2-yl)-1H-pyrazolo[4,3-c]pyrimidine
Uniqueness
1H-Pyrazolo[4,3-d]pyrimidine, 7-chloro-1,3-dimethyl-5-(1-methylethyl)- is unique due to its specific substitution pattern and the position of the chloro group, which can significantly influence its chemical reactivity and biological activity. The presence of the isopropyl group at the 5th position also contributes to its distinct properties compared to other similar compounds.
Properties
CAS No. |
89239-55-4 |
---|---|
Molecular Formula |
C10H13ClN4 |
Molecular Weight |
224.69 g/mol |
IUPAC Name |
7-chloro-1,3-dimethyl-5-propan-2-ylpyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C10H13ClN4/c1-5(2)10-12-7-6(3)14-15(4)8(7)9(11)13-10/h5H,1-4H3 |
InChI Key |
YHRMDYCTOBUEIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1N=C(N=C2Cl)C(C)C)C |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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